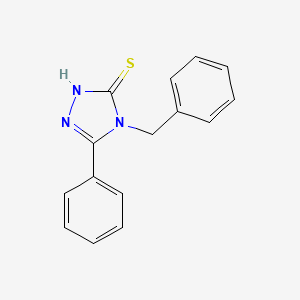

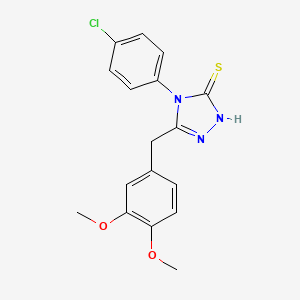

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the linear formula C15H13N3S . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

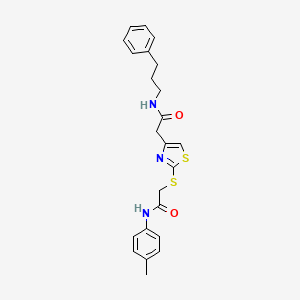

The molecular structure of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES stringSC1=NN=C(C2=CC=CC=C2)N1CC3=CC=CC=C3 . This indicates the presence of a sulfur atom (S), a triazole ring (N1=NN=C1), and two phenyl rings (C2=CC=CC=C2 and C3=CC=CC=C3) in the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Triazole Derivative : This research involves the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol. The compound was synthesized using water as a solvent and confirmed by physical parameters, chromatographic methods, and spectroscopic methods (Singh & Kandel, 2013).

Synthesis and Structural Features : The study discusses the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives, exploring various reactions to form compounds with thiosemicarbazides moiety, thiazolidinone derivatives, and thiazoline ring systems. The structures of the new compounds were determined using spectral and elemental analyses (Sarhan et al., 2008).

Corrosion Inhibition

- Corrosion Inhibition Performance : A study on the corrosion inhibition efficiency of benzimidazole derivatives, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, for mild steel in HCl. The investigation involved weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).

Biological Activity

- Antimicrobial and Antioxidant Evaluation : Research on novel 4-substituted-1H-1,2,4-triazole derivatives, including 4-benzyl/phenyl derivatives, evaluated for their antimicrobial properties and antioxidant activities. The study assessed DPPH radical scavenging capacity and lipid peroxidation inhibition effects (Baytas et al., 2012).

Molecular-Level Understanding

- Quantum Chemical Approach on Zinc Corrosion Inhibition : Analysis of the relationship between molecular structures and inhibition efficiencies of compounds, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, in zinc corrosion in acidic medium. Density functional theory calculations were performed to understand the inhibition mechanisms (Gece & Bilgiç, 2012).

Direcciones Futuras

The future directions for research on 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antibacterial properties of similar triazole compounds , it could be interesting to investigate whether 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol shares these properties.

Mecanismo De Acción

Target of Action

Derivatives of 1,2,4-triazole, a core structure in this compound, are known to exhibit various pharmacological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and ion channels involved in these biological processes.

Mode of Action

Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes and physiological responses .

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound affects multiple pathways involved in inflammation, pain perception, microbial growth, neuronal signaling, and mood regulation .

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, the compound may exert anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antidepressant effects at the cellular level .

Propiedades

IUPAC Name |

4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUULZDTTMJDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)

![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)

![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)